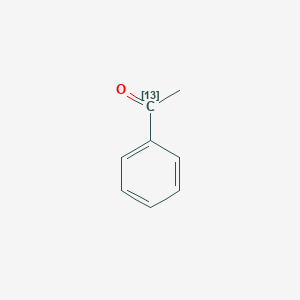

Acetophenone-alpha-13C

概要

説明

Synthesis Analysis

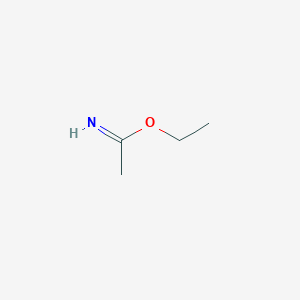

The synthesis of acetophenone derivatives, including Acetophenone-alpha-13C, often involves the acid-catalyzed transformation of precursor compounds. For instance, the methanolysis of N-hydroxy-α-oxobenzeneethanimidoyl chloride, derived from acetophenone, leads to the formation of methyl α-oxobenzeneacetate and methyl α-(hydroxyimino)benzeneacetate, where ^13C labeling can be incorporated at the alpha position to yield ^13C-labeled products, offering insights into reaction mechanisms and novel synthetic routes for related esters from acetophenone (Hameršak et al., 1999).

Molecular Structure Analysis

The molecular structure of acetophenone and its derivatives can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies have detailed the unique stereoelectronic characteristics of α-oxo-oxime moieties, which are structurally related to acetophenone derivatives, highlighting the (E)-configuration of oxime bonds and s-trans conformation pivotal for understanding the molecular architecture and reactivity of these compounds (Hameršak et al., 1999).

Chemical Reactions and Properties

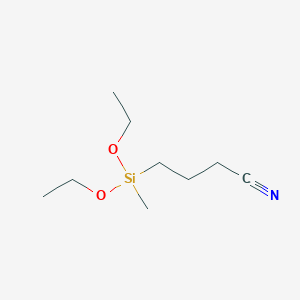

Acetophenone-alpha-13C undergoes various chemical reactions, demonstrating its versatility as a synthon in organic chemistry. It is particularly valuable in the synthesis of heterocyclic compounds, including multicomponent reactions, where its chemical properties can be harnessed to produce a wide range of compounds with potential biological activities (Ziarani et al., 2019).

Physical Properties Analysis

The physical properties of acetophenone derivatives, including those labeled with ^13C, can be studied using NMR spectroscopy. For instance, ^13C NMR spectroscopy provides detailed information on the electronic environment of carbon atoms, offering insights into the conformational and electronic structure of the molecule. Such studies aid in understanding the steric and electronic effects influencing the chemical reactivity and physical properties of acetophenone derivatives (Buděšínský et al., 2004).

Chemical Properties Analysis

The chemical properties of acetophenone-alpha-13C, including its reactivity in various chemical reactions, are central to its applications in synthetic organic chemistry. Its involvement in oxidative coupling reactions, for example, highlights its utility in constructing complex molecular frameworks under metal-free conditions, emphasizing its role in green chemistry applications (Zhang & Wang, 2012).

科学的研究の応用

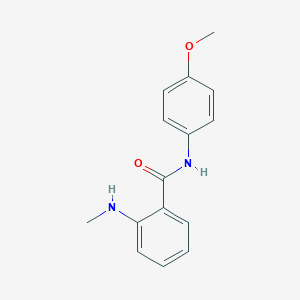

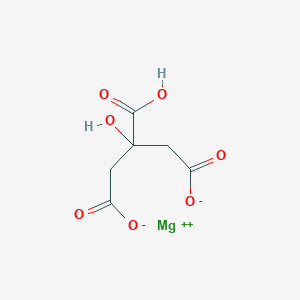

Adrenergic Receptor Ligand : Acetophenone derivatives exhibit significant alpha1-adrenoreceptor blocking activity, potentially useful for treating lower urinary tract symptoms associated with benign prostatic hyperplasia. The presence of a chiral carbon in these structures enhances the diastolic activity (Huang et al., 2014).

Steric Hindrance and Conjugation in Nuclear Magnetic Resonance : Acetophenone derivatives are studied for their conformation and steric effects in nuclear magnetic resonance (NMR) spectroscopy, revealing insights into the relationship between structure and NMR spectral properties (Buděšínský et al., 2004).

Electrocatalysis in Environmental Applications : Modified sludge-derived carbons treated with acids, including phosphoric acid, show high catalytic activity for the degradation of acetophenone, which is beneficial for environmental pollution remediation (Yu et al., 2018).

Catalyst in Asymmetric Reactions : Beta-cyclodextrin used as a catalyst in the asymmetric reduction of acetophenone can improve selectivity and yield, demonstrating the potential for efficient synthesis of asymmetric molecules (Wan et al., 2014).

Natural and Synthetic Applications : Acetophenone and its derivatives have varied applications in life sciences, including as agrochemicals and drug research scaffolds, emphasizing their multifaceted roles in natural and synthetic chemistry (Zubkov & Kouznetsov, 2023).

Antifungal Activity : Acetophenone derivatives exhibit significant antifungal effects against phytopathogenic fungi, showing promise as potential lead structures for new fungicides (Ma et al., 2013).

Nematicidal Activity : Haloacetophenones, a class of aromatic ketones including acetophenone, demonstrate potent nematicidal activity against root-knot nematodes, suggesting potential for agricultural pest control (Tocco et al., 2017).

Synthesis of α-Ketoamides : A novel synthesis approach using acetophenone and secondary amines catalyzed by copper (II) bromide demonstrates an efficient pathway to biologically active compounds containing α-Ketoamides (Mujahidin et al., 2020).

Safety And Hazards

将来の方向性

There is potential for Acetophenone-alpha-13C to be used in the development of new pesticides with novel structures and unique mechanisms of action . It can also be used as a tracer for quantitation during the drug development process .

Relevant Papers There are several papers that provide more information on Acetophenone-alpha-13C. For instance, a paper titled “Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions” discusses the biological, allelochemical, and chemical properties of acetophenone . Another paper titled “A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade” provides details on its biogenesis and chemical synthesis .

特性

IUPAC Name |

1-phenyl(113C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone-alpha-13C | |

CAS RN |

10383-88-7 | |

| Record name | 1-phenyl(1-13C)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。